molecular formula C9H6BrFO2 B2927027 8-Bromo-5-fluorochroman-4-one CAS No. 1092348-60-1

8-Bromo-5-fluorochroman-4-one

Cat. No.: B2927027
CAS No.: 1092348-60-1
M. Wt: 245.047
InChI Key: WCAVCPZMIKUNBV-UHFFFAOYSA-N
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Description

8-Bromo-5-fluorochroman-4-one is a heterocyclic compound . Its molecular formula is C9O2FBrH6 and it has a molecular weight of 245.0452 .


Molecular Structure Analysis

The chroman-4-one skeleton, to which this compound belongs, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .

Scientific Research Applications

Synthetic Chemistry and Molecular Structure

  • The use of polyhaloadamantanes, including compounds related to 8-Bromo-5-fluorochroman-4-one, demonstrates their utility in probing chirality through synthesis and separation techniques. These compounds serve as stable markers for studying molecular configurations and interactions (Schreiner et al., 2002).

Fluorometric Analysis and DNA Replication

  • The interaction of fluorescent dyes with brominated DNA bases highlights the role of bromo-fluoro compounds in enhancing fluorometric analysis. This process is crucial for understanding DNA replication kinetics and detecting sister chromatid exchanges in human chromosomes (Latt, 1974).

Intermediate for Biologically Active Compounds

  • 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one represents an important intermediate in synthesizing biologically active compounds. Its production involves a multi-step process, underscoring the versatility of bromo-fluoro compounds in pharmaceutical synthesis (Wang et al., 2016).

Material Science and Luminescence

  • The study of chromophores, including fluorochromo and bromochromo derivatives, is significant in developing advanced luminescent materials. These compounds are pivotal in creating sensors, optoelectronic devices, and other applications requiring fluorescent properties (Ma et al., 2015).

Biochemistry and Chemosensors

  • Naphthalimide-based chemosensors, which can be derived from compounds like this compound, play a critical role in detecting ions and molecules. Their high sensitivity and specificity make them invaluable tools in environmental monitoring, diagnostic assays, and research laboratories (Dong et al., 2020).

Mechanism of Action

Target of Action

8-Bromo-5-fluorochroman-4-one is a derivative of chromanone, a heterobicyclic compound that acts as a building block in medicinal chemistry Chromanone and its derivatives have been associated with a wide range of pharmacological activities, suggesting they interact with multiple targets .

Mode of Action

Chromanone derivatives have been shown to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects . These activities suggest that chromanone derivatives may interact with their targets, leading to changes in cellular processes and functions.

Biochemical Pathways

Chromanone derivatives have been found to influence several biochemical pathways. For instance, some chromanone analogs displayed antiparasitic activity by targeting pteridine reductase-1, showing significant inhibition against T. brucei and L. infantum

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that this compound may have good bioavailability.

Result of Action

Given the wide range of biological activities associated with chromanone derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds like this compound. For instance, oxidative stress caused by environmental and endogenous factors can result in an imbalance of oxidative-antioxidant processes . This could potentially influence the action of chromanone derivatives, including this compound.

Properties

IUPAC Name

8-bromo-5-fluoro-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-5-1-2-6(11)8-7(12)3-4-13-9(5)8/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAVCPZMIKUNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2C1=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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